molecular formula C14H14N2O3 B5565660 5-oxo-5-(8-quinolinylamino)pentanoic acid

5-oxo-5-(8-quinolinylamino)pentanoic acid

Cat. No. B5565660
M. Wt: 258.27 g/mol
InChI Key: QHAGQKMFCQUTHF-UHFFFAOYSA-N
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Description

The compound “5-oxo-5-(8-quinolinylamino)pentanoic acid” belongs to the class of organic compounds known as oxopentanoic acids . These are pentanoic acids in which one of the methylene groups is replaced by a keto group .


Synthesis Analysis

While specific synthesis methods for “5-oxo-5-(8-quinolinylamino)pentanoic acid” are not available, similar compounds such as pentanoic acid have been synthesized from γ-valerolactone and formic acid using bifunctional catalysis .

Scientific Research Applications

Pharmacological Properties in Cholecystokinin Antagonism

Derivatives of 5-oxo-5-(8-quinolinylamino)pentanoic acid, such as lorglumide, have shown significant pharmacological properties as non-peptide cholecystokinin (CCK) antagonists. They exhibit high affinity for pancreatic CCK receptors and demonstrate potent antagonism in smooth muscles of the gall bladder, ileum, and in CCK-induced amylase secretion of pancreatic acini. Lorglumide has potential diagnostic or therapeutic applications in conditions involving CCK (Makovec et al., 1987).

Inhibition of Neutrophils and Eosinophils Activation

Research indicates that 5-oxo-5-(8-quinolinylamino)pentanoic acid analogs, such as 5-oxo-ETE, can inhibit the activation of neutrophils and eosinophils. Novel indole OXE receptor antagonists have been identified, which effectively inhibit 5-oxo-ETE-induced chemotaxis and actin polymerization in these cells, representing potential therapeutic agents in allergic diseases like asthma (Gore et al., 2014).

Quinolones as Antibiotics

Quinolones, having a similar structure to 5-oxo-5-(8-quinolinylamino)pentanoic acid, are widely used as antibiotics. When attached to oligonucleotides, quinolones can stabilize DNA duplexes against thermal denaturation, demonstrating their potential in biotechnological applications and antibiotic mechanisms (Tuma et al., 2002).

Biochemistry and Biology of 5-Lipoxygenase Products

Compounds like 5-oxo-5-(8-quinolinylamino)pentanoic acid are studied for their role in the biochemistry and biology of 5-lipoxygenase products. 5-Oxo-ETE, formed by the oxidation of 5-HETE, acts as a chemoattractant for eosinophils and neutrophils, and can stimulate the proliferation of prostate tumor cells. This highlights the significance of these compounds in both inflammatory processes and potential cancer research (Powell & Rokach, 2005).

Sensing Biological Zn(II)

Compounds related to 5-oxo-5-(8-quinolinylamino)pentanoic acid, such as quinoline-derivatized fluoresceins, have been utilized for sensing biological Zn(II). These fluorescein-based dyes demonstrate significant fluorescence enhancements upon Zn(II) coordination, indicating their potential in biomedical imaging and analysis (Nolan et al., 2005).

properties

IUPAC Name

5-oxo-5-(quinolin-8-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12(7-2-8-13(18)19)16-11-6-1-4-10-5-3-9-15-14(10)11/h1,3-6,9H,2,7-8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAGQKMFCQUTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCC(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinolin-8-ylcarbamoyl)-butyric acid

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